2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid

Chiral chromatography Molecularly imprinted polymers Enantiomer separation

Boc-DL-phenylalanine (CAS 1178567-92-4) is the racemic mixture of Boc-protected phenylalanine enantiomers, uniquely suited as a reference standard for chiral HPLC method validation—enabling resolution >1.5 on CHIRALPAK AD-H columns with 95.9% enantiomeric recovery. In peptide synthesis, it delivers exceptionally low racemization (0.01–0.1%) under carbodiimide coupling, and its acid-labile Boc group permits orthogonal protection schemes with Fmoc- and Cbz-protected intermediates. With documented 95% yield in one-pot Fmoc-to-Boc transprotection, this racemic intermediate supports efficient route optimization and rigorous enantiomeric purity analysis, making it an indispensable tool for pharmaceutical intermediate QC.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 1178567-92-4
Cat. No. B3418005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid
CAS1178567-92-4
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyZYJPUMXJBDHSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-DL-phenylalanine CAS 1178567-92-4: Racemic Protected Amino Acid for Chiral Chromatography and Peptide Research Procurement


2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid (CAS 1178567-92-4), also designated N-Boc-DL-phenylalanine or Boc-DL-Phe-OH, is the racemic mixture of the Boc-protected phenylalanine enantiomers. This compound serves as an intermediate in organic synthesis and a reference standard for chiral separation method development [1]. Unlike the optically pure L- or D-enantiomers (CAS 13734-34-4 and 18942-49-9, respectively), the racemic form is specifically utilized when both enantiomers are required for comparative studies or when stereochemical outcomes are under investigation [2].

N-Boc-DL-phenylalanine 1178567-92-4: Why Racemic Protected Phenylalanine Cannot Be Substituted with Single Enantiomers or Alternative N-Protecting Groups


Substitution of Boc-DL-phenylalanine with optically pure Boc-L-phenylalanine or Boc-D-phenylalanine fundamentally alters the stereochemical composition of the reaction system, precluding its use as a racemic reference standard or in studies where both enantiomers must be present simultaneously [1]. Similarly, substitution with Fmoc- or Cbz-protected analogs introduces orthogonal deprotection chemistry: Boc requires acidic TFA cleavage, while Fmoc is base-labile (piperidine) and Cbz requires hydrogenolysis over Pd/C [2]. This chemical incompatibility makes cross-substitution unfeasible in multistep synthetic sequences where orthogonal protection is required.

Boc-DL-phenylalanine 1178567-92-4: Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Boc-DL-phenylalanine Baseline Enantiomeric Resolution of 1.84 on MIP Stationary Phases

Boc-DL-phenylalanine enantiomers can be baseline-resolved with a resolution factor (Rs) of 1.84 using molecularly imprinted polymer (MIP) stationary phases templated with Boc-L-phenylalanine [1]. This resolution value exceeds the 1.5 threshold required for baseline separation and provides a quantitative benchmark against which alternative CSPs can be evaluated. The same MIP system achieved separation within 20 minutes with a maximum adsorption capacity of 6788 mg/g for the imprinted enantiomer [1]. In a separate validated HPLC method using a DAICEL CHIRALPAK AD-H column, the resolution between Boc-L-phenylalanine and its enantiomer exceeded 1.5 with linearity from 2.0 to 10.0 μg/mL and enantiomer recovery of 95.9% (RSD 2.4%, n=9) [2].

Chiral chromatography Molecularly imprinted polymers Enantiomer separation HPLC method validation

Carbodiimide-Mediated Coupling Racemization Quantified at 0.01-0.1% for Boc-Phenylalanine

Using an isotope dilution assay for racemization during carbodiimide-mediated synthesis, the coupling of t-Boc-L-phenylalanine with glycine derivatives exhibited racemization in the range of 0.01 to 0.1%, with the extent shown to be a function of reagent concentrations [1]. A typical solid-phase coupling under these conditions showed 0.03% racemization [1]. This establishes a quantitative baseline for stereochemical fidelity that can be compared against alternative coupling protocols or activating agents.

Peptide coupling Racemization control Carbodiimide activation Isotope dilution assay

Orthogonal Boc/Fmoc Protection Enables 95% Yield in Solid-Phase Transprotection Strategy

The orthogonal relationship between Boc (acid-labile) and Fmoc (base-labile) protecting groups is a fundamental principle in peptide synthesis. The Boc group of Boc-phenylalanine is cleaved under acidic conditions (TFA in CH₂Cl₂), whereas the Fmoc group is removed under basic conditions (piperidine) [1]. This orthogonality enables selective deprotection in complex sequences. Furthermore, a one-pot solid-phase conversion of resin-bound N-Fmoc amino acids and dipeptides to N-Boc derivatives using KF and Boc₂O achieved a 95% overall yield (encompassing Fmoc deprotection, Boc protection, and cleavage from the solid support), demonstrating the practical utility of Boc-protected intermediates in orthogonal protection schemes [2].

Solid-phase peptide synthesis Orthogonal protection Transprotection Boc-Fmoc interconversion

N-Boc-DL-phenylalanine 1178567-92-4: Key Research and Industrial Application Scenarios Supported by Quantitative Evidence


Chiral HPLC Method Development and Enantiomeric Purity Validation

Boc-DL-phenylalanine serves as the racemic reference standard for developing and validating chiral HPLC methods used to quantify enantiomeric impurities in Boc-protected phenylalanine building blocks. The validated HPLC method on CHIRALPAK AD-H columns achieves resolution >1.5 with linearity from 2.0 to 10.0 μg/mL and enantiomer recovery of 95.9% (RSD 2.4%) [1], providing a regulatory-ready analytical protocol for pharmaceutical intermediate quality control.

Carbodiimide-Mediated Peptide Coupling with Quantified Racemization Control

In peptide synthesis applications where stereochemical fidelity is paramount, Boc-protected phenylalanine offers a documented low racemization range of 0.01-0.1% under carbodiimide coupling conditions [1]. This quantitative benchmark supports its selection over alternative phenylalanine derivatives when minimization of epimerization is a critical quality attribute for the target peptide.

Orthogonal Protection Strategies in Multistep Solid-Phase Peptide Synthesis

The acid-labile Boc group enables orthogonal protection schemes in conjunction with base-labile Fmoc or hydrogenolyzable Cbz groups. This orthogonality is essential for synthesizing peptides containing multiple protected functional groups. The documented 95% yield for one-pot Fmoc-to-Boc transprotection on solid support [1] demonstrates the synthetic efficiency achievable with Boc-protected intermediates in route optimization.

Racemic Reference Material for Enantioselective Catalyst Screening

As the racemic mixture of Boc-protected phenylalanine enantiomers, this compound provides an ideal substrate for screening enantioselective catalysts, enzymes, or kinetic resolution conditions. The baseline enantiomeric resolution of 1.84 on MIP stationary phases [1] establishes a quantitative reference point for evaluating the enantioselectivity of novel chiral selectors or catalytic systems.

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